molecular formula C10H18O5 B14356421 Ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate

Ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate

Cat. No.: B14356421
M. Wt: 218.25 g/mol
InChI Key: NWGMKAPIOVZHRD-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of ethyl acetoacetate with an alkyl halide in the presence of a base such as sodium ethoxide. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-carbon bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the ester and ketone functional groups. These groups can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy groups and an ethyl ester makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-ethyl-4,4-dimethoxy-3-oxobutanoate

InChI

InChI=1S/C10H18O5/c1-5-7(9(12)15-6-2)8(11)10(13-3)14-4/h7,10H,5-6H2,1-4H3

InChI Key

NWGMKAPIOVZHRD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(OC)OC)C(=O)OCC

Origin of Product

United States

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